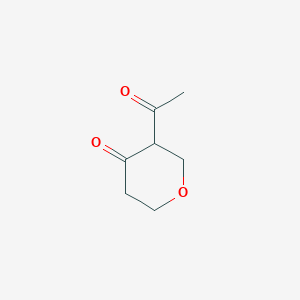

3-Acetyloxan-4-one

Description

Contextualization within Oxane and Pyranone Chemistry

The foundational structure of 3-Acetyloxan-4-one is the oxane ring, a saturated heterocycle analogous to cyclohexane (B81311) where one methylene (B1212753) group is replaced by an oxygen atom. britannica.com Saturated oxygen heterocycles like oxane (also known as tetrahydropyran) are fundamental building blocks in organic chemistry. wikipedia.org Their chemistry is often compared to that of acyclic ethers and ketones, though the cyclic nature can introduce specific stereochemical considerations. wikipedia.org

The molecule also relates to pyranones, which are unsaturated six-membered rings containing an oxygen atom and a ketone group. iosrjournals.org Specifically, 3-Acetyloxan-4-one can be considered a dihydrogenated derivative of a pyranone. Pyranones are significant motifs found in numerous natural products and are valued as versatile precursors in organic synthesis due to their diverse reactivity. researchgate.netresearchgate.net The chemistry of pyranones is well-explored, with compounds like 4-hydroxy-2-pyrones being recognized as important polyketide structures. mdpi.com While 3-Acetyloxan-4-one itself is saturated, its functional groups—the ketone at the 4-position and the acetyl group at the 3-position—provide reactive sites that echo the synthetic utility of its unsaturated pyranone relatives. researchgate.net

Historical Perspective of Related Heterocyclic Compounds

The study of heterocyclic chemistry dates back to the early 19th century. numberanalytics.com Early discoveries included five-membered rings like furan (B31954) in 1831 and six-membered rings such as pyridine. numberanalytics.com The isolation of furfural (B47365) from starch in 1832 and the discovery of thiophene (B33073) in the late 19th century further expanded the field. britannica.comresearchgate.net These early discoveries laid the groundwork for understanding the unique properties conferred by the presence of a heteroatom within a cyclic structure. britannica.comnumberanalytics.com

Pyran-based structures, particularly pyrones, have also been a subject of study for many years, initially isolated from natural sources. iosrjournals.org For instance, dehydroacetic acid, a pyran-2-one derivative, has been a long-known precursor in organic synthesis. researchgate.net The development of synthetic methodologies and advanced analytical techniques like spectroscopy allowed for a deeper understanding of the structure and reactivity of these compounds. iosrjournals.orgnumberanalytics.com The continuous evolution of synthetic methods, including modern metal-catalyzed reactions, has significantly advanced the ability to create and modify pyrone and related oxane scaffolds. nih.gov

Significance of 3-Acetyloxan-4-one in Contemporary Chemical Research

The significance of 3-Acetyloxan-4-one and related structures in modern research lies in their utility as building blocks and scaffolds in synthetic and medicinal chemistry. researchgate.netnih.gov Heterocyclic compounds are pervasive in life sciences and technology, with over half of all known compounds being heterocycles and a majority of FDA-approved drugs containing a heterocyclic ring. wikipedia.org

Pyranones and their derivatives are of particular interest due to their wide range of biological activities, which has spurred their use in drug discovery programs targeting various diseases. iosrjournals.orgresearchgate.net The acetyl group, as seen in 3-Acetyloxan-4-one, is a key functional group in chemistry and biology. Acetylation is a critical post-translational modification that can alter the function of proteins and regulate cellular processes. fiveable.me In synthetic chemistry, the acetyl group on a pyranone-type ring provides a reactive handle for building more complex molecules. researchgate.net For example, research on related pyranone derivatives shows that the acetyl group can act as an electrophilic site for various chemical transformations. researchgate.net The tetrahydropyran-4-one core, present in 3-Acetyloxan-4-one, is found in numerous bioactive natural products, making the development of methods to synthesize this framework a key research goal. nih.gov

Scope and Objectives of Academic Research on 3-Acetyloxan-4-one

Academic research involving compounds like 3-Acetyloxan-4-one is typically focused on several key areas. The primary objectives often revolve around the development of novel synthetic methodologies, the exploration of the compound's reactivity, and its application as an intermediate in the synthesis of more complex target molecules. medicineslearningportal.orgscribbr.com

Specific research objectives can be broken down as follows:

Synthetic Methodologies: A major goal is to devise efficient, stereoselective, and practical routes to synthesize substituted oxanone structures. nih.gov This includes exploring new catalytic systems, such as those using gold or palladium, to construct the heterocyclic ring. mdpi.comnih.gov

Reactivity Studies: Research aims to explore the chemical transformations of the functional groups present in the molecule. For 3-Acetyloxan-4-one, this would involve studying the reactions of the ketone and the acetyl group to create new carbon-carbon or carbon-heteroatom bonds. ambeed.com

Application in Total Synthesis: A significant objective is to utilize the compound as a key building block in the total synthesis of complex natural products that contain the tetrahydropyranone motif. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-acetyloxan-4-one |

InChI |

InChI=1S/C7H10O3/c1-5(8)6-4-10-3-2-7(6)9/h6H,2-4H2,1H3 |

InChI Key |

BGKOEZJCYPBPPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1COCCC1=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Acetyloxan 4 One

Modern Synthetic Approaches and Innovations

Flow Chemistry Applications in Scaffold Construction

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, reproducibility, and scalability over traditional batch processes. rsc.orgscispace.com While specific literature on the flow synthesis of 3-acetyloxan-4-one is not abundant, the principles of flow chemistry can be applied to the synthesis of the core tetrahydropyranone scaffold and related 1,3-dicarbonyl compounds. rsc.orgscispace.comnih.gov

The construction of the tetrahydropyranone ring, a key feature of 3-acetyloxan-4-one, can be envisioned through multi-component reactions adapted to a flow regime. For instance, the synthesis of substituted tetrahydropyran-4-ones has been achieved through the condensation of acetone (B3395972) with formaldehyde. kaznu.kzresearchgate.net Such condensation reactions are often amenable to flow conditions, which can provide precise control over reaction time and temperature, minimizing side product formation.

Furthermore, the synthesis of various 1,3-dicarbonyl compounds has been successfully demonstrated in continuous flow reactors. rsc.orgscispace.comresearchgate.net These methods often involve the condensation of esters and ketones or the acylation of enolates, key steps that could be adapted for the synthesis of 3-acetyloxan-4-one. A potential flow-based approach could involve the continuous generation of an enolate from a suitable precursor, followed by its immediate reaction with an acetylating agent within a microreactor. This would allow for the safe handling of potentially unstable intermediates and rapid optimization of reaction conditions.

The table below outlines a conceptual flow process for the synthesis of a generic 1,3-dicarbonyl compound, which could be adapted for 3-acetyloxan-4-one.

| Step | Description | Reagents/Conditions in Flow | Potential Advantages |

| 1 | Enolate Formation | A solution of a ketone precursor is mixed with a base (e.g., LDA, NaH) in a T-mixer. | Rapid and controlled generation of the enolate, minimizing self-condensation. |

| 2 | Acylation | The enolate stream is immediately merged with a stream of an acetylating agent (e.g., acetyl chloride, acetic anhydride). | High efficiency of trapping the enolate, reducing side reactions. |

| 3 | Quenching | The reaction mixture is quenched by introducing an acidic solution. | Controlled termination of the reaction. |

| 4 | In-line Purification | The crude product stream is passed through a column containing a scavenger resin or subjected to liquid-liquid extraction. | Simplified workup and purification. |

This generalized flow setup highlights the potential for a more efficient and scalable synthesis of the 3-acetyloxan-4-one scaffold compared to traditional batch methods.

Derivatization Strategies for 3-Acetyloxan-4-one Analogues

The 1,3-dicarbonyl motif and the tetrahydropyranone ring of 3-acetyloxan-4-one provide multiple avenues for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

The carbon atom positioned between the two carbonyl groups (the C3 position) of 3-acetyloxan-4-one is highly acidic and can be readily deprotonated to form a nucleophilic enolate. pressbooks.pub This enolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation: The enolate of 3-acetyloxan-4-one can be alkylated by treatment with a base followed by an alkyl halide. pressbooks.pub This allows for the introduction of a wide range of substituents at the C3 position. The choice of base and reaction conditions can influence the selectivity between C- and O-alkylation.

Mannich Reaction: The active methylene (B1212753) group can also undergo Mannich reactions with an aldehyde and a secondary amine to introduce aminomethyl substituents. This reaction has been successfully implemented in continuous flow for other 1,3-dicarbonyl compounds, suggesting its applicability to 3-acetyloxan-4-one for the efficient synthesis of novel derivatives. rsc.org

Michael Addition: The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds or nitriles. This reaction would append a three-carbon chain to the C3 position of the scaffold.

The table below summarizes potential functionalization reactions at the C3 position of 3-acetyloxan-4-one.

| Reaction Type | Reagents | Expected Product |

| Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 3-Acetyl-3-alkyl-oxan-4-one |

| Mannich Reaction | Formaldehyde, Secondary Amine (R₂NH) | 3-Acetyl-3-(dialkylaminomethyl)-oxan-4-one |

| Michael Addition | α,β-Unsaturated Ketone (R'CH=CHCOR'') | 3-Acetyl-3-(3-oxoalkyl)-oxan-4-one |

Functionalization at other positions of the oxane ring, such as C2, C5, and C6, is more challenging but could potentially be achieved through multi-step sequences involving protection of the 1,3-dicarbonyl moiety, followed by ring-opening and closing strategies or by utilizing more advanced C-H activation methodologies.

The acetyl group of 3-acetyloxan-4-one offers another handle for derivatization. The carbonyl group of the acetyl moiety can undergo a variety of reactions typical of ketones.

Reduction: The acetyl carbonyl can be selectively reduced in the presence of the ring ketone under specific conditions, for example, using sodium borohydride (B1222165) at low temperatures, to yield a secondary alcohol. This introduces a new chiral center and a hydroxyl group that can be further functionalized.

Grignard and Organolithium Addition: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the acetyl carbonyl would lead to the formation of tertiary alcohols, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Wittig Reaction: The acetyl carbonyl can be converted to an alkene via the Wittig reaction, providing a route to exocyclic olefin derivatives. These derivatives can then undergo further transformations such as hydrogenation, epoxidation, or dihydroxylation.

Heterocycle Formation: The 1,3-dicarbonyl system is a classic precursor for the synthesis of various five- and six-membered heterocycles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. beilstein-journals.org These transformations dramatically alter the chemical space around the core scaffold.

The following table details some of the potential modifications of the acetyl group.

| Reaction Type | Reagents | Expected Product Structure |

| Reduction | NaBH₄ | 3-(1-Hydroxyethyl)oxan-4-one |

| Grignard Addition | R-MgBr | 3-(1-Hydroxy-1-alkyl-ethyl)oxan-4-one |

| Wittig Reaction | Ph₃P=CHR | 3-(1-Alkyl-vinyl)oxan-4-one |

| Pyrazole Formation | Hydrazine (H₂NNH₂) | Pyrazole-fused tetrahydropyran (B127337) derivative |

These derivatization strategies at both the ring and the acetyl moiety highlight the versatility of 3-acetyloxan-4-one as a scaffold for generating diverse libraries of compounds for chemical and biological screening.

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Acetyloxan 4 One Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation and purity assessment of synthesized organic compounds like 3-Acetyloxan-4-one. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.combiocompare.com This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous calculation of its elemental formula.

For 3-Acetyloxan-4-one (C₆H₈O₃), the theoretical exact mass can be calculated with high precision. This calculated value serves as a benchmark. When a sample is analyzed by HRMS, the experimentally measured exact mass is compared to the theoretical value. A close match provides strong evidence for the correct elemental composition, thus confirming the molecular formula. bioanalysis-zone.comnih.gov This high mass accuracy is crucial for distinguishing between isomers or other compounds that may have the same nominal mass. bioanalysis-zone.com

Furthermore, HRMS is a powerful technique for assessing sample purity. The high resolution allows for the separation and detection of ions from impurities, even if they are present in trace amounts and have masses very close to that of the main compound. thermofisher.com Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed HRMS methods. biocompare.comlabmanager.com

Table 1: Theoretical vs. Experimental Mass Data for 3-Acetyloxan-4-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈O₃ |

| Theoretical Monoisotopic Mass | 128.04734 u |

| Experimentally Measured Mass (Hypothetical) | 128.0475 u |

| Mass Accuracy (Hypothetical) | 1.2 ppm |

This table illustrates how an experimentally determined mass from HRMS would compare to the theoretical exact mass for 3-Acetyloxan-4-one, with the small difference expressed in parts per million (ppm).

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular framework of 3-Acetyloxan-4-one, revealing through-bond and through-space correlations between atoms. numberanalytics.combitesizebio.com While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex structures often result in overlapping signals that are difficult to interpret. nih.gov Two-dimensional (2D) NMR experiments resolve these ambiguities by spreading the signals over a second frequency dimension. libretexts.org

Commonly used 2D NMR experiments for structural elucidation include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org For 3-Acetyloxan-4-one, COSY would reveal the connectivity between protons on the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. numberanalytics.com It provides a clear map of all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This is particularly powerful for piecing together the carbon skeleton and identifying the positions of functional groups. For instance, HMBC would show a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and the C3 carbon of the oxane ring, confirming the position of the acetyl group.

Together, these experiments allow researchers to meticulously assemble the complete chemical structure of 3-Acetyloxan-4-one. nptel.ac.in

Table 2: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for 3-Acetyloxan-4-one

| Atom Position | ¹³C Chemical Shift (ppm) (Hypothetical) | ¹H Chemical Shift (ppm) (Hypothetical) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | ~70 | ~4.0 (ax), ~3.8 (eq) | C4, C6 |

| C3 | ~55 | ~3.5 | C2, C4, C5, Acetyl C=O |

| C4 (C=O) | ~205 | - | - |

| C5 | ~45 | ~2.8 (ax), ~2.6 (eq) | C3, C4, C6 |

| C6 | ~68 | ~4.2 (ax), ~3.9 (eq) | C2, C5 |

| Acetyl C=O | ~208 | - | - |

| Acetyl CH₃ | ~25 | ~2.2 | Acetyl C=O, C3 |

This table presents plausible NMR data, illustrating how chemical shifts and HMBC correlations would be used to assign the structure of 3-Acetyloxan-4-one.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to probe the vibrational energy levels of molecules. dcu.ienih.gov These techniques are excellent for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies. ijrpr.comcompoundchem.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. savemyexams.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com The IR spectrum of 3-Acetyloxan-4-one would be dominated by a very strong, sharp absorption band characteristic of the ketone C=O stretching vibration. A second carbonyl stretch from the acetyl group would also be present. Additionally, C-O-C stretching vibrations from the oxane ring ether linkage would appear in the fingerprint region. uobabylon.edu.iqlibretexts.org

Table 3: Characteristic Vibrational Frequencies for 3-Acetyloxan-4-one

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ketone (Ring) | C=O Stretch | 1715-1730 | Strong (IR), Medium (Raman) |

| Ketone (Acetyl) | C=O Stretch | 1705-1725 | Strong (IR), Medium (Raman) |

| Ether (Ring) | C-O-C Stretch | 1070-1150 | Strong (IR) |

| Alkane | C-H Stretch | 2850-2960 | Medium-Strong (IR & Raman) |

This table summarizes the expected key absorption bands in the vibrational spectra of 3-Acetyloxan-4-one, which help confirm the presence of its core functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.com The technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. yorku.ca

From this electron density map, the exact position of each atom in the molecule can be determined, yielding highly accurate data on bond lengths, bond angles, and torsional angles. wikipedia.org For 3-Acetyloxan-4-one, an X-ray crystal structure would definitively confirm the connectivity of the atoms, the conformation of the six-membered oxane ring (e.g., chair or boat), and the relative orientation of the acetyl group. If the compound is chiral and crystallizes as a single enantiomer, X-ray crystallography using anomalous dispersion can also determine its absolute configuration. taylorandfrancis.com

Table 4: Information Obtained from X-ray Crystallography of 3-Acetyloxan-4-one (Hypothetical Data)

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., Orthorhombic). taylorandfrancis.com |

| Space Group | The symmetry elements within the unit cell (e.g., P2₁2₁2₁). taylorandfrancis.com |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. anton-paar.com |

| Atomic Coordinates | The (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Absolute Configuration | The R/S designation of chiral centers, if applicable. |

This table outlines the definitive structural parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

Chiral Analysis Techniques for Enantiomeric Purity and Absolute Configuration

Since 3-Acetyloxan-4-one possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral analysis techniques are therefore essential to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample and to assign the absolute configuration (R or S) of the chiral center. chemistrytalk.orgajol.info

Enantiomeric Purity: The relative amounts of the two enantiomers are typically determined using chromatographic methods employing a chiral stationary phase (CSP). skpharmteco.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the enantiomers are separated on a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their quantification. skpharmteco.com

Chiral Supercritical Fluid Chromatography (SFC): SFC is an alternative that often provides faster and more efficient separations than HPLC for chiral compounds. chromatographyonline.comamericanpharmaceuticalreview.com

Absolute Configuration: Determining whether the enantiomer is R or S requires more specialized techniques.

X-ray Crystallography: As mentioned, this is a definitive method if a suitable crystal of a single enantiomer can be obtained. taylorandfrancis.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The experimental VCD spectrum can be compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. nih.gov

NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the corresponding protons in the two enantiomers, allowing for their distinction and quantification in an NMR spectrum. libretexts.org

Table 5: Common Techniques for Chiral Analysis of 3-Acetyloxan-4-one

| Analysis Goal | Technique | Principle |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC / SFC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. skpharmteco.comchromatographyonline.com |

| Enantiomeric Purity | NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes results in separate signals for each enantiomer. libretexts.org |

| Absolute Configuration | X-ray Crystallography | Direct visualization of the 3D atomic arrangement. taylorandfrancis.com |

| Absolute Configuration | Vibrational Circular Dichroism (VCD) | Comparison of experimental spectrum with quantum-mechanically predicted spectrum for a known configuration. nih.gov |

This table summarizes the primary methods used to assess the stereochemical properties of a chiral molecule like 3-Acetyloxan-4-one.

Computational and Theoretical Investigations of 3 Acetyloxan 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 3-Acetyloxan-4-one. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For 3-Acetyloxan-4-one, these calculations can pinpoint the most likely sites for nucleophilic and electrophilic attack. The acetyl group's carbonyl oxygen and the ring's ketone oxygen are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the carbon atoms of the carbonyl groups are likely electrophilic centers.

Table 1: Calculated Electronic Properties of 3-Acetyloxan-4-one

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | Data not available | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability |

No specific numerical data from quantum chemical calculations for 3-Acetyloxan-4-one is publicly available in the initial search results. The table represents the type of data that would be generated from such a study.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the oxane ring in 3-Acetyloxan-4-one means the molecule can exist in various conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations is employed to identify the most stable conformations and understand the dynamics of their interconversion.

The oxane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the acetyl group and the ketone at positions 3 and 4, respectively, introduces steric and electronic factors that influence the conformational preference. The acetyl group can exist in different orientations relative to the ring (e.g., axial vs. equatorial). Molecular mechanics calculations can systematically explore the potential energy surface to locate the global minimum and other low-energy conformers. Molecular dynamics simulations further provide a view of the conformational landscape over time at a given temperature, revealing the accessibility of different conformational states and the barriers between them.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of 3-Acetyloxan-4-one. Theoretical calculations can provide predicted spectra for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shifts, when compared to experimental data, can help confirm the structure and assign specific resonances to individual atoms.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This is useful for identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretching frequencies for the ketone and acetyl groups, and the C-O-C stretching of the oxane ring.

Table 2: Predicted Spectroscopic Data for 3-Acetyloxan-4-one

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Specific predicted spectroscopic data for 3-Acetyloxan-4-one are not available in the initial search results. This table illustrates the parameters that would be computationally predicted.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of reactions involving 3-Acetyloxan-4-one. By mapping the potential energy surface for a proposed reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the reaction proceeds. For instance, the synthesis of 3-Acetyloxan-4-one or its subsequent reactions can be modeled to understand the regioselectivity and stereoselectivity observed in experiments.

Ligand-Protein Docking Studies for Biological Interactions

To explore the potential biological activity of 3-Acetyloxan-4-one, ligand-protein docking simulations can be performed. These computational studies predict the preferred binding orientation of the molecule to a specific protein target. A patent has mentioned related compounds as potential inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in cancer. google.com Docking studies of 3-Acetyloxan-4-one into the active site of EZH2 could reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. The results of these simulations, often expressed as a docking score, can help in prioritizing compounds for further experimental testing as enzyme inhibitors.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-Acetyloxan-4-one |

Structure Activity Relationship Sar Studies for Biological Interactions of 3 Acetyloxan 4 One Derivatives

In Vitro Screening Methodologies for Enzyme Inhibition

The evaluation of 3-acetyloxan-4-one derivatives as enzyme inhibitors involves various in vitro screening methodologies designed to measure their ability to interfere with specific enzyme functions. These assays are fundamental in identifying lead compounds for therapeutic development.

Commonly employed techniques include:

Spectrophotometric and Fluorescence-Based Assays: These are the most common methods for screening enzyme inhibitors. For instance, the inhibitory activity of tetrahydropyran (B127337) derivatives against enzymes like α-glucosidase or cyclooxygenase-2 (COX-2) can be quantified by monitoring changes in absorbance or fluorescence of a substrate or product. vulcanchem.com The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay and the ferrous-reducing antioxidant capacity (FRAC) assay are used to evaluate the antioxidant potential of electron-rich compounds like certain 4H-pyran derivatives. nih.gov

Kinase Inhibition Assays: For targets like cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation, specific kinase assays are employed. The inhibitory effect of 4H-pyran derivatives on CDK2 has been evaluated, suggesting a mechanism for their antiproliferative action. nih.gov

Nuclease Inhibition Assays: The activity of derivatives against enzymes like deoxyribonuclease I (DNase I), which is involved in DNA degradation, can be assessed. A study on hydantoin-containing compounds, including a tetrahydropyranspiro derivative, evaluated their inhibitory properties against bovine pancreatic DNase I. pensoft.net The platinum complex of 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoin was identified as a potent inhibitor, with an IC50 value significantly lower than the reference compound. pensoft.net

These screening methods provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This data is essential for comparing the potency of different derivatives and guiding further structural modifications. pensoft.net

Antimicrobial Activity Studies (Bacterial, Fungal)

Derivatives of the tetrahydropyran-4-one core structure have demonstrated notable antimicrobial properties. tandfonline.comauctoresonline.orgresearchgate.net In vitro studies are typically conducted to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. tandfonline.comscielo.brijmrhs.com

Antibacterial Activity: Studies on 2,6-diaryl-tetrahydropyran-4-one oximes showed a wide range of antibacterial potency against strains like S. aureus, E. coli, and P. aeruginosa. tandfonline.com SAR studies revealed that derivatives with electron-withdrawing groups, such as a chloro group at the para position of the aryl rings, exhibited excellent antibacterial activity. tandfonline.com Similarly, certain 4H-pyran derivatives have shown inhibitory activity against Gram-positive isolates with IC50 values lower than the standard drug ampicillin. nih.gov Oximes derived from 3,5-substituted tetrahydropyran-4-one are also noted for their antibacterial activity. researchgate.net

Antifungal Activity: The same classes of compounds have been evaluated for their efficacy against fungal pathogens like C. albicans, A. niger, and A. flavus. tandfonline.comnih.gov A tetrahydrothiopyran (B43164) oxime derivative with a chloro functional group showed potent antifungal activity against C. albicans and A. flavus. tandfonline.com Some synthesized thiazole (B1198619) derivatives have also shown efficacy against various Candida species. scielo.br

The results of these studies are often presented in data tables comparing the MIC values of different derivatives against a panel of microorganisms.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Tetrahydropyran-4-one and Related Derivatives

| Compound Type | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Source |

|---|---|---|---|---|---|---|

| Tetrahydropyran-4-one Oxime | Piperidone oxime (p-chloro) | S. aureus | - | - | - | tandfonline.com |

| Tetrahydrothiopyran Oxime | THP oxime (p-chloro) | - | - | C. albicans | Potent Activity | tandfonline.com |

| Thiazole Derivative | Compound 4f | - | - | C. glabrata | 31.25 | scielo.br |

| Thiazole Derivative | Compound 4b | K. pneumoniae | 62.5 | - | - | scielo.br |

| Thiazole Derivative | Compound 4c | E. coli | <31.25 | - | - | scielo.br |

Antiviral Activity Investigations in Cell-Based Assays

The tetrahydropyran ring is a structural motif present in several potent antiviral agents, including HIV protease inhibitors. nih.gov Research has focused on incorporating this scaffold to develop new antiviral drugs.

HIV Protease Inhibitors: Scientists have designed and synthesized protease inhibitors that incorporate a fused tetrahydropyran–tetrahydrofuran (Tp–THF) ring as a ligand. nih.gov The rationale is that this larger, more flexible ring system can better fill the enzyme's hydrophobic binding pocket and form optimized hydrogen-bonding interactions, potentially improving potency against drug-resistant viral strains. nih.gov One such derivative, GRL-0476, was identified as a highly potent protease inhibitor with an IC50 of 0.5 nM and demonstrated activity against multidrug-resistant HIV-1 strains. nih.gov

Broad-Spectrum Antiviral Potential: The 4H-pyran moiety is found in various natural and synthetic products that exhibit a wide array of biological activities, including antiviral effects against viruses like HIV. researchgate.net Cell-based assays are the primary method for evaluating the antiviral efficacy of these compounds, where the reduction in viral replication in the presence of the compound is measured.

Cytotoxicity and Anticancer Potency in Cancer Cell Lines

A significant area of research for tetrahydropyran-4-one derivatives is their potential as anticancer agents. cu.edu.egauctoresonline.org Their cytotoxicity is evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet dye-binding assays to determine the IC50 or LD50 values. japsonline.comnih.govmdpi.com

Cell Line Screening: Derivatives are tested against various cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT-116), leukemia (HL-60, K562), and liver (HepG2) cancers. japsonline.comnih.govmdpi.commdpi.comnih.gov

SAR for Anticancer Activity: SAR studies have provided key insights. For instance, in a series of 3,5-bis(benzylidene)piperidin-4-ones (structurally related to tetrahydropyran-4-ones), N-acylation was found to enhance anticancer activity. cu.edu.eg The compound 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one showed potent antiproliferative activity with a GI50 of 0.35 µM. cu.edu.eg For other tetrahydropyran derivatives, the presence of lipophilic groups, such as two naphthyl rings, was shown to increase potency. nih.gov Adamantyl esters of kojic acid (a pyran-4-one derivative) have also shown good to moderate activity, with IC50 values ranging from 13.1 to 43.0 μM on several cell lines. nih.gov

Table 2: Cytotoxicity (IC50/GI50) of Selected Tetrahydropyran-4-one and Related Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity (µM) | Source |

|---|---|---|---|

| 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one (8a) | NCI-60 Panel (Mean) | 0.35 (GI50) | cu.edu.eg |

| Adamantyl kojic acid derivative (2) | K562 (Leukemia) | 13.1 (IC50) | nih.gov |

| Adamantyl kojic acid derivative (9) | HeLa (Cervical) | 20.3 (IC50) | nih.gov |

| 4H-Pyran derivative (4d) | HCT-116 (Colon) | 75.1 (IC50) | nih.gov |

| 4H-Pyran derivative (4k) | HCT-116 (Colon) | 85.88 (IC50) | nih.gov |

| 5-methylidenetetrahydropyran-4-one (11c) | HL-60 (Leukemia) | <5 (IC50) | mdpi.com |

| Guanylhydrazone tetrahydropyran derivative (3) | K562 (Leukemia) | Most Promising | nih.gov |

Structure-Based Design Approaches for Enhanced Bioactivity

To improve the biological activity of 3-acetyloxan-4-one derivatives, researchers employ structure-based design techniques, which use knowledge of the three-dimensional structure of the biological target.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). researchgate.netmdpi.comnih.gov Docking studies have been used to investigate the antitumor activity of spirooxindole derivatives containing a tetrahydropyran-4-one moiety by predicting their binding affinity at the active site of target proteins. researchgate.net For 4H-pyran derivatives, docking simulations against CDK2 helped to elucidate their mechanism of action as antiproliferative agents. nih.gov Similarly, docking was used to understand the binding mode of a platinum-hydantoin complex that inhibits DNase I, revealing interactions with key catalytic residues. pensoft.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized derivatives. QSAR studies have been successfully applied to series of piperidin-4-yl-5-spiro-thiadiazoline derivatives to understand their antimicrobial properties. google.co.in

These computational approaches help rationalize observed SAR and guide the synthesis of new analogues with enhanced potency and selectivity. nih.govresearchgate.net

Exploration of Pharmacophore Models

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The tetrahydropyran ring is a common structural motif in many bioactive compounds and can be a key component of a pharmacophore. vulcanchem.com

Pharmacophore Identification: The tetrahydropyran-4-yloxy group, combined with other substituents like trifluoromethyl, can serve as a crucial part of a pharmacophore in drug design. vulcanchem.com For heterocyclic bicyclo[3.3.1]nonan-9-one-like compounds, which can be derived from tetrahydropyranones, molecular modeling has shown that they fit well with the structure of known opioid receptor agonists. jomardpublishing.com

Application in Drug Discovery: Identifying the key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—allows for the design of new molecules that retain these features while having improved pharmacokinetic properties. The amine group often present in derivatives provides a versatile handle for functionalization, allowing chemists to explore the chemical space around the core pharmacophore. vulcanchem.com In silico screening methods can then be used to identify which potential derivatives are most likely to be active. researchgate.net

By exploring these models, researchers can more effectively design novel derivatives of 3-acetyloxan-4-one with tailored biological activities for a range of therapeutic applications.

Mechanistic Studies of Biological and Chemical Pathways Involving 3 Acetyloxan 4 One

Elucidation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can be classified as reversible or irreversible. Reversible inhibitors bind non-covalently and can be easily removed, while irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it. ucl.ac.uk The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed-inhibition. wikipedia.orgucl.ac.uk

Competitive Inhibition: A competitive inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. studymind.co.uk Increasing the substrate concentration can overcome this type of inhibition. libretexts.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). studymind.co.uk This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. wikipedia.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of substrate to product. libretexts.org

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. wikipedia.org

The specific mechanism by which 3-Acetyloxan-4-one might inhibit an enzyme would depend on the target enzyme's structure and the nature of the binding interactions. For instance, if it were to inhibit an enzyme like acetylcholinesterase, it could potentially bind to amino acid residues at the active site through various interactions such as hydrogen bonding or hydrophobic interactions. mdpi.com

Kinetic studies are essential to determine the type of inhibition. By measuring the enzyme's reaction rate at different substrate and inhibitor concentrations, kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. nih.gov These parameters change in characteristic ways for each type of inhibition. nih.govresearchgate.net

Table 1: Effects of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km |

|---|---|---|

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

This table provides a generalized summary of how different types of reversible enzyme inhibitors affect the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km). The specific effects can be determined experimentally through kinetic analysis.

Intracellular Targets and Signaling Pathways in In Vitro Biological Systems

Cellular communication relies on a complex network of signaling pathways that regulate various physiological processes, including metabolism, growth, and division. nih.gov These pathways are initiated by signaling molecules (ligands) that bind to specific receptors on the cell surface or within the cell. pressbooks.pubwiley-vch.de This binding triggers a cascade of intracellular events, often involving second messengers and a series of protein activations. pressbooks.pub

Potential intracellular targets for a compound like 3-Acetyloxan-4-one could include various proteins involved in these signaling cascades, such as kinases, phosphatases, or G-protein coupled receptors (GPCRs). nih.govclinsurggroup.com For example, if 3-Acetyloxan-4-one were to interact with a receptor tyrosine kinase, it could potentially interfere with the autophosphorylation process and the subsequent activation of downstream pathways like the MAP kinase pathway, which is crucial for cell growth and proliferation. nih.gov

Alternatively, it could affect pathways involving second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+). pressbooks.pubnih.gov For instance, it might modulate the activity of adenylyl cyclase or phospholipase C, enzymes responsible for producing second messengers. pressbooks.pubnih.gov

Identifying the specific intracellular targets and affected signaling pathways requires experimental approaches such as:

Affinity Chromatography: To isolate proteins that bind to 3-Acetyloxan-4-one.

Proteomics: To analyze changes in protein expression or post-translational modifications in response to the compound.

Reporter Gene Assays: To monitor the activity of specific signaling pathways.

Reaction Mechanisms in Derivatization and Transformation Processes

The chemical structure of 3-Acetyloxan-4-one, containing both a ketone and an acetyl group, allows for a variety of derivatization and transformation reactions. These reactions are often used to enhance analytical detection or to synthesize new compounds with different properties. nih.gov

Derivatization of the Carbonyl Group: The ketone group is a primary site for derivatization. Common reactions include condensation with hydrazine (B178648) derivatives to form hydrazones. researchgate.net For example, reaction with 3-nitrophenylhydrazine (B1228671) can be used to introduce a chromophore for UV-Vis detection in analytical methods. researchgate.net Another common derivatization involves reaction with hydroxylamine (B1172632) to form an oxime, which can enhance mass spectrometry detection. nih.gov

Reactions Involving the Acetyl Group: The acetyl group also offers possibilities for chemical modification. The alpha-protons adjacent to the carbonyl are acidic and can be removed by a base, allowing for alkylation or condensation reactions at this position.

Cyclocondensation Reactions: The 1,3-dicarbonyl-like motif in 3-Acetyloxan-4-one could potentially be used in cyclocondensation reactions to form heterocyclic compounds. For instance, similar diketone structures can be reacted with amines and other reagents to synthesize functionalized pyridines or bipyridines. researchgate.net

The specific mechanism of these reactions depends on the reagents and conditions used. For example, the formation of a hydrazone from a ketone typically proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N double bond. researchgate.net

Table 2: Potential Derivatization Reactions for 3-Acetyloxan-4-one

| Functional Group | Reagent | Derivative Type | Purpose |

|---|---|---|---|

| Ketone | Hydrazine derivative (e.g., 3-nitrophenylhydrazine) | Hydrazone | Enhanced UV-Vis or MS detection researchgate.netnih.gov |

| Ketone | Hydroxylamine | Oxime | Enhanced MS detection nih.gov |

| Ketone | Cyclohexanedione/Ammonia | Tricyclic compound | Enhanced MS detection ddtjournal.com |

This table outlines potential chemical derivatization strategies for the functional groups present in 3-Acetyloxan-4-one, along with the resulting derivative type and common purpose of the modification.

Photochemical and Thermal Decomposition Pathways

The stability of a chemical compound under the influence of light (photochemical stability) and heat (thermal stability) is a critical aspect of its chemical profile. Decomposition reactions can be initiated by the absorption of energy in the form of photons or heat. byjus.com

Thermal Decomposition: Thermal decomposition is a reaction where a compound breaks down into simpler substances when heated. byjus.com The process is endothermic as energy is required to break chemical bonds. byjus.com For a molecule like 3-Acetyloxan-4-one, heating could lead to the cleavage of the oxane ring or the loss of the acetyl group. The presence of a liquid phase, potentially formed by the melting of the compound or its products, can sometimes lead to an apparent autocatalytic effect, where the reaction rate increases over time. rsc.org

Photochemical Decomposition: Photochemical decomposition occurs when a molecule absorbs light energy, leading to an excited electronic state from which it can undergo chemical reactions. byjus.com The specific decomposition pathway depends on the wavelength of light and the molecular structure. For ketones, a common photochemical reaction is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction and can lead to cleavage of the molecule. nih.gov In the case of 3-Acetyloxan-4-one, this could potentially lead to the opening of the oxane ring.

The stability of a compound can be assessed through accelerated stability testing, where samples are exposed to high temperatures or high-intensity light to observe degradation over a shorter period. arxiv.orgmdpi.com

Table 3: Common Decomposition Reactions

| Decomposition Type | Energy Source | General Mechanism | Potential Products of 3-Acetyloxan-4-one |

|---|---|---|---|

| Thermal | Heat | Cleavage of weaker bonds at high temperatures byjus.com | Smaller molecules from ring fragmentation or loss of acetyl group |

This table summarizes the general principles of thermal and photochemical decomposition and speculates on the potential decomposition products for a compound with the structure of 3-Acetyloxan-4-one based on common reaction pathways for its functional groups.

Emerging Applications and Material Science Contributions of 3 Acetyloxan 4 One

3-Acetyloxan-4-one as a Building Block in Complex Natural Product and Synthetic Molecule Synthesis

3-Acetyloxan-4-one, a versatile heterocyclic compound, serves as a valuable chiral building block in the intricate art of organic synthesis. chemscene.comenamine.net Its unique structural features make it an essential precursor for constructing complex molecular architectures found in a variety of natural products and synthetic molecules. beilstein-journals.orgyoutube.com The application of such building blocks is crucial in the development of new drugs, where specific chirality is often required for effective interaction with biological targets. enamine.net

The synthesis of complex molecules often involves multi-step reactions where the stereochemistry of each component is critical. youtube.com Chiral building blocks like 3-acetyloxan-4-one provide a foundational scaffold upon which chemists can elaborate to achieve the desired three-dimensional structure of the target molecule. researchgate.net This approach has been successfully employed in the total synthesis of numerous bioactive natural products. beilstein-journals.org For instance, the palladium-catalyzed enantioselective alkylation of precursor molecules has enabled the synthesis of complex compounds like dichroanone and elatol. beilstein-journals.org

The table below illustrates examples of complex molecules synthesized using chiral building blocks, highlighting the diversity of structures that can be accessed.

| Target Molecule | Synthetic Strategy | Reference |

| (-)-Aspidospermine | Catalytic enantioselective alkylation | beilstein-journals.org |

| (+)-Vincadifformine | Iminium ion cascade reaction | beilstein-journals.org |

| (-)-Dysidiolide | Diastereoselective Diels-Alder reaction | beilstein-journals.org |

| Quebrachamine | Enantioselective total synthesis | beilstein-journals.org |

The strategic use of building blocks like 3-acetyloxan-4-one streamlines the synthetic process, often leading to more efficient and elegant routes to complex molecular targets. youtube.comorgsyn.org

Potential in Agrochemical Research

The structural motif of 3-acetyloxan-4-one holds potential in the field of agrochemical research. While direct applications are still emerging, related heterocyclic structures have shown promise as active ingredients in pesticides. For example, derivatives of pyrazole, which share some structural similarities with the oxane ring system, have been investigated for their herbicidal activity. researchgate.net

Research into novel pyrazole-carboxamide derivatives has demonstrated that modifications to the heterocyclic core can lead to potent herbicides with good crop selectivity. researchgate.net This suggests that the oxane scaffold of 3-acetyloxan-4-one could be a valuable starting point for the design of new agrochemicals. The development of such compounds often involves the synthesis of a series of derivatives to establish a clear structure-activity relationship. researchgate.net

Furthermore, some heterocyclic compounds are known to act as synthetic intermediates for molecules with applications in agronomy. mdpi.com The reactivity of the acetyl and ketone functional groups in 3-acetyloxan-4-one allows for a variety of chemical transformations, making it a versatile platform for generating a library of compounds for biological screening.

Role as a Precursor for Specialty Chemicals and Fine Chemicals

3-Acetyloxan-4-one serves as a valuable precursor for the synthesis of specialty and fine chemicals. chemscene.com These are complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and agrochemicals. The synthesis of such chemicals often requires multi-step procedures, and the use of well-defined building blocks is essential for efficiency and purity. youtube.com

The chemical structure of 3-acetyloxan-4-one, with its ketone and acetyl groups, allows for a range of chemical modifications, making it a versatile starting material. ambeed.com For example, it can be used in the synthesis of more complex heterocyclic systems, which are often the core structures of biologically active molecules. beilstein-journals.org The thiazolidin-4-one heterocyclic system, for instance, is a known pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. beilstein-journals.org

The development of efficient synthetic routes to these specialty chemicals is an active area of research. youtube.com The use of precursors like 3-acetyloxan-4-one can simplify these synthetic pathways, making the production of high-value chemicals more economically viable.

Integration into Advanced Functional Materials

The integration of specific chemical moieties into larger systems is a key strategy in the development of advanced functional materials. functmaterials.org.uaidu.ac.id While direct integration of 3-acetyloxan-4-one into functional materials is not yet widely reported, its potential lies in its ability to be chemically modified and incorporated into polymers or other macromolecular structures. Functional materials are designed to possess specific properties, such as those for optical, electronic, or biomedical applications. functmaterials.org.uamdpi.com

For example, nanocellulose-based materials are being explored for a variety of biomedical applications, including drug delivery and tissue engineering. nih.gov The surface of these materials can be functionalized with specific chemical groups to enhance their performance. A molecule like 3-acetyloxan-4-one could potentially be used to introduce specific functionalities onto such materials.

The development of smart materials, which respond to external stimuli, often relies on the incorporation of responsive chemical units. idu.ac.id The reactive groups of 3-acetyloxan-4-one could be used to attach it to a polymer backbone, potentially imparting new properties to the resulting material. The field of functional materials is highly interdisciplinary, drawing on principles of chemistry, physics, and materials science to create novel materials with tailored properties. functmaterials.org.uaidu.ac.id

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Acetyloxan-4-one

Unresolved Challenges and Research Gaps

The lack of dedicated research on 3-acetyloxan-4-one presents the most significant and immediate challenge. This information vacuum means that fundamental data, which would typically serve as a foundation for more advanced studies, is currently missing. The primary research gaps can be summarized as follows:

Synthesis and Characterization: While plausible synthetic routes can be postulated based on general organic chemistry principles, optimized and high-yielding synthetic methodologies specifically for 3-acetyloxan-4-one have not been reported. Furthermore, comprehensive spectroscopic and crystallographic data, which are crucial for unambiguous structural confirmation and understanding its conformational properties, are not available.

Chemical Reactivity: The reactivity of the acetyl and ketone functional groups within the oxane ring system of 3-acetyloxan-4-one has not been systematically investigated. Understanding its behavior in various reaction conditions is essential for its potential use as a building block in more complex molecular architectures.

Physicochemical Properties: Basic physicochemical parameters such as solubility, stability under different pH conditions, and lipophilicity have not been documented. This information is critical for any potential application in materials science or medicinal chemistry.

Biological Activity: There is a complete lack of data regarding the biological effects of 3-acetyloxan-4-one. Its potential as a bioactive molecule, including its interactions with biological targets, remains entirely unknown.

Prospective Avenues for Synthetic Innovation

The development of novel and efficient synthetic routes to 3-acetyloxan-4-one and its derivatives is a crucial first step for future research. Drawing inspiration from the synthesis of other heterocyclic ketones, several prospective avenues for synthetic innovation can be envisioned:

Multi-component Reactions: The exploration of one-pot, multi-component reactions could provide an atom-economical and efficient approach to synthesizing a library of substituted 3-acetyloxan-4-one derivatives.

Catalytic Methods: The development of stereoselective catalytic methods would be a significant advancement, allowing for the synthesis of enantiomerically pure forms of 3-acetyloxan-4-one. This is particularly important for investigating its biological activity, as stereochemistry often plays a critical role in molecular recognition by biological targets.

Flow Chemistry: The application of continuous flow chemistry techniques could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of 3-acetyloxan-4-one.

Future Directions in Bioactivity Profiling and Mechanistic Understanding

Once synthetic routes are established, the next logical step is to explore the biological activity of 3-acetyloxan-4-one. A systematic approach to bioactivity profiling could include:

High-Throughput Screening: Screening 3-acetyloxan-4-one and a library of its derivatives against a wide range of biological targets, such as enzymes and receptors, could rapidly identify potential areas of bioactivity.

Targeted Biological Assays: Based on structural similarities to known bioactive molecules, targeted assays could be employed. For instance, given that related heterocyclic ketones exhibit anticancer, antimicrobial, and anti-inflammatory properties, screening for these activities would be a logical starting point.

Mechanistic Studies: Should any significant bioactivity be identified, subsequent mechanistic studies would be essential to understand how 3-acetyloxan-4-one exerts its effects at a molecular level. This could involve techniques such as molecular docking, enzymatic assays, and cell-based studies.

Potential for Translational Research in Pre-Clinical Development

While currently speculative, the potential for 3-acetyloxan-4-one in translational research and pre-clinical development should not be dismissed. If promising bioactivity is discovered, the following steps would be critical in its journey towards potential therapeutic applications:

Lead Optimization: A medicinal chemistry program focused on synthesizing and testing analogs of 3-acetyloxan-4-one would aim to improve its potency, selectivity, and pharmacokinetic properties.

In Vivo Studies: Promising lead compounds would need to be evaluated in animal models of disease to assess their efficacy and safety in a living organism.

Biomarker Development: The identification of biomarkers that can predict or monitor the response to treatment with a 3-acetyloxan-4-one-based therapeutic would be crucial for its clinical development.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 3-Acetyloxan-4-one with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis should follow peer-reviewed protocols, such as acetylation of oxan-4-one derivatives under anhydrous conditions. Detailed documentation of reaction parameters (e.g., temperature, solvent ratios, catalyst loading) is critical. For reproducibility, provide raw spectral data (NMR, IR) in supplementary materials and cross-validate purity via HPLC or GC-MS. Reference established procedures for analogous compounds to refine stoichiometric ratios .

Q. Which spectroscopic techniques are most reliable for characterizing 3-Acetyloxan-4-one, and how should conflicting spectral interpretations be addressed?

- Methodological Answer : Use a combination of NMR, NMR, and FT-IR to confirm structural integrity. For discrepancies (e.g., unexpected carbonyl shifts), compare data with computational simulations (DFT) or consult crystallographic validation via XRD. Document solvent effects and calibration standards to minimize ambiguity .

Q. What are the key stability considerations for 3-Acetyloxan-4-one under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) by exposing the compound to heat, light, and humidity. Monitor degradation via TLC or LC-MS and quantify decomposition products. Use kinetic modeling (Arrhenius plots) to predict shelf life. Report storage recommendations based on empirical data .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict reactive sites in 3-Acetyloxan-4-one for derivatization studies?

- Methodological Answer : Perform molecular docking or DFT calculations to map electron density and frontier molecular orbitals. Validate predictions with experimental electrophilic/nucleophilic substitution reactions. Compare computational activation energies with experimental kinetic data to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for 3-Acetyloxan-4-one across different assay systems?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate assays under standardized conditions (OECD guidelines) and apply multivariate statistical analysis (ANOVA, PCA) to isolate causative factors. Cross-reference with structural analogs to distinguish compound-specific effects .

Q. How can isotopic labeling be used to trace metabolic pathways of 3-Acetyloxan-4-one in in vitro models?

- Methodological Answer : Synthesize - or -labeled derivatives and incubate with target cell lines. Use LC-HRMS to track labeled metabolites and fragment ion patterns. Pair with kinetic isotope effect (KIE) studies to elucidate rate-determining steps in metabolic pathways. Validate with stable isotope-resolved NMR .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in 3-Acetyloxan-4-one toxicity studies?

- Methodological Answer : Employ Hill slope models or Bayesian hierarchical regression to fit non-linear data. Use bootstrapping to assess confidence intervals for EC values. Compare with AIC/BIC criteria to select optimal models. Report residuals and leverage plots to diagnose outliers .

Data Presentation & Validation

- Tables : Include raw and processed data (e.g., kinetic constants, spectral assignments) in appendices, with critical results summarized in the main text .

- Contradiction Management : Explicitly address anomalies in the discussion section, proposing hypotheses for follow-up studies (e.g., solvent polarity effects, instrument calibration drift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.